molecular formula C7H15NO B13232420 3,5,5-Trimethyloxolan-3-amine

3,5,5-Trimethyloxolan-3-amine

Cat. No.: B13232420
M. Wt: 129.20 g/mol
InChI Key: OVVKEFISDZESPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,5-Trimethyloxolan-3-amine is an organic compound with the molecular formula C7H15NO It is a derivative of oxolane, featuring an amine group and three methyl groups attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyloxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or halohydrins.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursor compounds.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including halides or other nucleophilic species for substitution reactions.

Major Products

    Oxidation Products: Nitro compounds or oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with various functional groups replacing the amine group.

Scientific Research Applications

3,5,5-Trimethyloxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: It may influence metabolic pathways, signal transduction, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylcyclohexanamine: A similar compound with a cyclohexane ring instead of an oxolane ring.

    3,5,5-Trimethylpyrrolidine: Featuring a pyrrolidine ring instead of an oxolane ring.

Uniqueness

3,5,5-Trimethyloxolan-3-amine is unique due to its specific ring structure and the presence of three methyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,5,5-trimethyloxolan-3-amine

InChI

InChI=1S/C7H15NO/c1-6(2)4-7(3,8)5-9-6/h4-5,8H2,1-3H3

InChI Key

OVVKEFISDZESPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.